1-(4-Fluorophenyl)prop-2-yn-1-ol
Overview
Description
“1-(4-Fluorophenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 3798-61-6 . It has a molecular weight of 150.15 . It is usually in a liquid form .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 150.15 . For a detailed physical and chemical properties analysis, it is recommended to refer to peer-reviewed papers or technical documents related to this compound .Scientific Research Applications
Activation in Organometallic Compounds
The compound 1-(4-fluorophenyl)prop-2-yn-1-ol is utilized in the activation of ruthenium allenylidene/alkenylcarbyne complexes. This activation results in the formation of allenylidene derivatives and alkenylcarbyne complexes, indicating its role in organometallic chemistry and potential applications in catalysis and organic synthesis (Bustelo et al., 2007).
Spectroscopic Studies
This compound is involved in the formation of compounds like (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Spectroscopic techniques like FT-IR, NMR, and X-ray diffraction have been employed to study the molecular structure and electronic properties of these compounds, suggesting its importance in the field of molecular spectroscopy and structural analysis (Najiya et al., 2014).
Synthesis of Quinolone Derivatives
In pharmaceutical research, this compound derivatives have been used in the synthesis of 4-quinolone derivatives. This synthesis is achieved through a catalyst-free approach, indicating its potential in drug development and organic synthesis (Iaroshenko et al., 2012).
Crystallography and Material Sciences
The structural characterization of derivatives of this compound, such as (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, has been studied using crystallography. Such studies provide insights into the crystalline structures and properties of these compounds, making them relevant in material sciences and crystal engineering (Butcher et al., 2007).
Chalcone Derivatives and Hirshfeld Surface Analysis
Chalcone derivatives synthesized from this compound are studied for their crystal structures and intermolecular interactions using Hirshfeld surface analysis. This research provides insights into the molecular interactions and properties of chalcone compounds, which have applications in organic chemistry and materials science (Salian et al., 2018).
Safety and Hazards
The safety information for “1-(4-Fluorophenyl)prop-2-yn-1-ol” indicates that it has a GHS07 pictogram and a warning signal word . It is recommended to avoid contact with skin and eyes . For detailed safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of this compound .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Studies on similar compounds suggest that they may undergo oxidative formylation under visible-light induction . This process involves both the starting material and the product acting as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways .
Biochemical Pathways
For instance, indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A compound with a similar structure, 1-(3-fluorophenyl)prop-2-yn-1-ol, has been reported to have high gastrointestinal absorption and to be bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Result of Action
Related compounds have been shown to exhibit a wide range of biological activities, suggesting that 1-(4-fluorophenyl)prop-2-yn-1-ol may have similar effects .
Properties
IUPAC Name |
1-(4-fluorophenyl)prop-2-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJFKHHTWIWOOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3798-61-6 | |
Record name | 1-(4-fluorophenyl)prop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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